molecular formula C14H9BrN2O2 B8527324 4-bromo-1-(Pyridin-2-ylmethyl)-1H-indole-2,3-dione

4-bromo-1-(Pyridin-2-ylmethyl)-1H-indole-2,3-dione

Cat. No.: B8527324
M. Wt: 317.14 g/mol
InChI Key: DAXPZXBZAFCGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(Pyridin-2-ylmethyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

4-bromo-1-(pyridin-2-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C14H9BrN2O2/c15-10-5-3-6-11-12(10)13(18)14(19)17(11)8-9-4-1-2-7-16-9/h1-7H,8H2

InChI Key

DAXPZXBZAFCGPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C3=C(C(=CC=C3)Br)C(=O)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisatin (8.94 g, 39.5 mmol) in anhydrous N,N-dimethylformamide (100 mL) was added sodium hydride (3.34 g, 86.9 mmol, 60% dispersion in mineral oil) in portions at 0° C. The brown reaction mixture was stirred for 30 min followed by the addition of a solution of 2-(bromomethyl)pyridine hydrobromide (10.0 g, 39.5 mmol) neutralized with sodium hydride (1.52 g, 39.5 mmol, 60% dispersion in mineral oil) in N,N-dimethylformamide at 0° C. The reaction mixture was stirred for 16 h and quenched with water (100 mL). The reaction mixture was extracted with diethyl ether (3×100 mL) and the aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic layers was washed with water (5×200 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was triturated with ether to afford the title compound (10.6 g, 85%) as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 8.53 (d, 1H), 7.67 (t, 1H), 7.30 (t, 2H), 7.25-7.19 (m, 2H), 6.94 (d, 1H), 5.04 (s, 2H); 13C NMR (75 MHz, DMSO-d6) δ 180.5, 157.3, 154.2, 152.3, 149.5, 138.4, 137.5, 128.6, 123.3, 122.3, 121.5, 116.4, 110.3, 45.8.
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

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